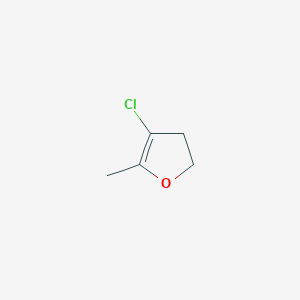
4-Chloro-5-methyl-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-methyl-2,3-dihydrofuran is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a chlorine atom at the 4-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2,3-dihydrofuran can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid . Another method involves the conversion of 1,4-butanediol on cobalt catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cobalt-containing catalysts and dehydration processes are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-methyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-3-carboxylates, while substitution reactions can produce various substituted dihydrofurans .
Aplicaciones Científicas De Investigación
4-Chloro-5-methyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Chloro-5-methyl-2,3-dihydrofuran exerts its effects involves interactions with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-5-methylfuran: Similar structure but lacks the chlorine atom.
4,5-Dihydro-2-methylfuran: Another dihydrofuran derivative with a different substitution pattern.
Uniqueness
4-Chloro-5-methyl-2,3-dihydrofuran is unique due to the presence of both a chlorine atom and a methyl group on the furan ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
50596-94-6 |
|---|---|
Fórmula molecular |
C5H7ClO |
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
4-chloro-5-methyl-2,3-dihydrofuran |
InChI |
InChI=1S/C5H7ClO/c1-4-5(6)2-3-7-4/h2-3H2,1H3 |
Clave InChI |
KBGRXAQJYYVPFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


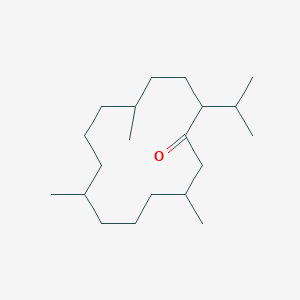

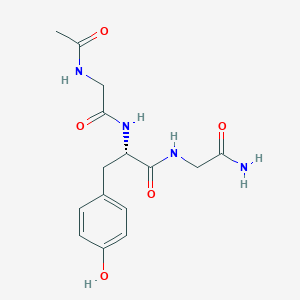
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
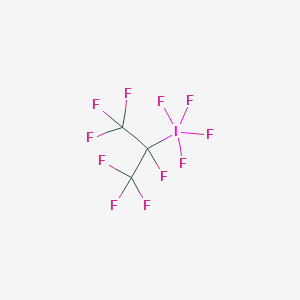
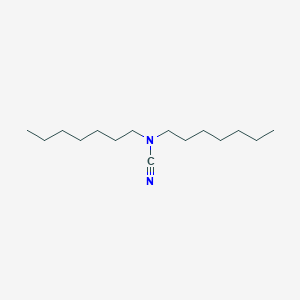


![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)

